molecular formula C14H16N2 B1299867 (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-59-8

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299867
CAS No.: 510723-59-8
M. Wt: 212.29 g/mol
InChI Key: MSSMWYIHERFESM-UHFFFAOYSA-N
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Description

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a methyl group at the 3-position, attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 3-methylbenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Functionalized benzyl or pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding molecular mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-benzyl)-pyridin-2-ylmethyl-amine
  • (3-Methyl-benzyl)-pyridin-4-ylmethyl-amine
  • (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Uniqueness

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine is unique due to the specific positioning of the methyl group on the benzyl ring and the attachment to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMWYIHERFESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229428
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-59-8
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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